

Application Notes: Rhodoxanthin as a Natural Food Colorant

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Compound of Interest		
Compound Name:	Rhodoxanthin	
Cat. No.:	B085631	Get Quote

1.0 Overview

Rhodoxanthin is a naturally occurring xanthophyll pigment characterized by its vibrant red to purple hue.[1] As a retrocarotenoid, its unique chemical structure provides distinct properties, including potent antioxidant capacity, which can be stronger than that of other carotenoids like β-carotene.[2] Found in plants such as yew (Taxus baccata) and various bird feathers, rhodoxanthin presents an intriguing option for the food industry as a natural colorant.[1] The increasing consumer demand for natural alternatives to synthetic dyes has spurred interest in pigments like rhodoxanthin.[3] However, its application is currently limited by regulatory approvals.[2]

1.1 Regulatory Status

The use of **rhodoxanthin** as a food additive is not universally approved.

- Approved: It is permitted for use in Australia and New Zealand, where it is designated by the INS (International Numbering System) number 161f.[1][2]
- Not Approved: **Rhodoxanthin** is not currently approved for use as a food additive in the European Union or the United States.[1]

Professionals in food product development must strictly adhere to the regulatory guidelines specific to their target markets.



2.0 Applications in Food Systems

Rhodoxanthin's properties make it suitable for a range of food and beverage applications, particularly where a stable red shade is desired. Patents and studies have highlighted its potential use in:

- Beverages: Provides an intense red color.[4]
- Dairy Products: Successfully used in yogurt drinks, showing excellent stability.[4]
- Confectionery: Suitable for sweet products.[4]
- Pharmaceuticals: Can be used to color tablets and capsules.[4]

For application, **rhodoxanthin** formulations can be added as an aqueous stock solution, a dry powder mix, or as a pre-blend with other ingredients, depending on the specific food matrix and processing requirements.[4] The typical concentration in final food products ranges from 0.1 to 500 ppm, with 1 to 50 ppm being the preferred range for most applications.[4]

3.0 Data Presentation

Quantitative data regarding **rhodoxanthin**'s properties, application levels, and stability are summarized below.

Table 1: Physicochemical and Regulatory Information

Property	Description	Reference
Pigment Class	Xanthophyll (Retrocarotenoid)	[2]
Color	Red / Purple	[1]
E Number	E161f	[1]
INS Number	161f	[1]
Key Sources	Taxus baccata, Lonicera morrowii, some bird feathers	[1]



| Antioxidant Capacity | Reported to be stronger than β -carotene |[2]|

Table 2: Recommended Concentration in Food Products

Concentration Range	Level	Application Notes	Reference
0.1 - 500 ppm	General	Based on the total weight of the food product. The specific amount depends on the food matrix and desired color intensity.	[4]
1 - 50 ppm	Preferred	Optimal range for most food and beverage applications to achieve a vibrant and stable color.	[4]

 \mid 5 - 10 ppm \mid Aqueous Solution \mid Used to achieve a specific color hue (35-45) in water for formulation testing. \mid [4] \mid

Table 3: Color Stability of **Rhodoxanthin** in a Dairy Matrix

Food Formulati Matrix on	Storage Condition s	Duration	Result (Color Differenc e, ΔE*)	Conclusi on	Referenc e
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| Yogurt Drink | 5% CWS/S **Rhodoxanthin** | Refrigerated (5°C) | 3 weeks | < 3.0 | Very stable; color change is not visible to the human eye. |[4]|

4.0 Experimental Protocols

Methodological & Application





The following protocols provide detailed methodologies for the extraction, formulation, and application of **rhodoxanthin** for food coloring purposes. Carotenoids are sensitive to light, heat, and oxygen; therefore, all procedures should be performed in the dark or under subdued light, in an inert atmosphere (e.g., nitrogen), and at low temperatures where possible.[5]

Protocol 1: Extraction and Quantification of Rhodoxanthin from Plant Material

This protocol outlines a general method for extracting and quantifying **rhodoxanthin**.

- 1. Materials and Equipment:
- Plant material (e.g., leaves of Taxus baccata)
- Homogenizer/blender
- Solvents: Acetone, methanol, petroleum ether, diethyl ether (all analytical grade)
- 15% Potassium Hydroxide (KOH) in methanol
- Anhydrous sodium sulfate
- Rotary evaporator
- Chromatography equipment (Column or HPLC)
- Spectrophotometer or HPLC-DAD detector
- 2. Methodology:
- Homogenization: Homogenize fresh plant material with a mixture of acetone and methanol to extract pigments.
- Solvent Partitioning: Transfer the supernatant to a separatory funnel. Add petroleum ether or diethyl ether and water to partition the carotenoids into the ether phase. Discard the aqueous phase.[6]
- Saponification (Optional): To remove chlorophylls and fatty acids, add an equal volume of 15% methanolic KOH to the extract. Allow the mixture to stand in the dark under a nitrogen



atmosphere for 10-15 hours at room temperature. This step hydrolyzes xanthophyll esters.[6]

- Washing: Wash the ether phase repeatedly with water to remove the alkali and other watersoluble impurities.
- Drying and Concentration: Dry the pigment-containing ether phase over anhydrous sodium sulfate. Concentrate the extract to a small volume using a rotary evaporator at a temperature below 40°C.[5]
- Purification (Optional): For higher purity, subject the concentrated extract to column chromatography using silica gel or a similar stationary phase.
- Quantification:
 - Spectrophotometry: Dilute the extract in a suitable solvent (e.g., ethanol) and measure the absorbance at the maximum absorption wavelength (λmax) for rhodoxanthin. Calculate the concentration using the Beer-Lambert law with a known extinction coefficient.
 - HPLC Analysis: For more precise quantification and separation of isomers, use a High-Performance Liquid Chromatography (HPLC) system with a C18 column and a DAD (Diode-Array Detector).[7] Elute with a suitable mobile phase and quantify based on a calibration curve generated from a pure **rhodoxanthin** standard.

Protocol 2: Preparation of a Stable **Rhodoxanthin** Formulation (5% CWS/S)

This protocol describes the creation of a cold-water soluble, spray-dried (CWS/S) **rhodoxanthin** powder for easy incorporation into food. The method is based on embedding the pigment in a protective hydrocolloid matrix.[4]

- 1. Materials and Equipment:
- Crystalline rhodoxanthin (10 g)
- dl-α-tocopherol (1.3 g, as an antioxidant)
- Corn oil (4.6 g)
- Modified food starch (e.g., OSA starch, 100.8 g)



- Deionized water (240 g)
- Rotor-stator homogenizer
- High-pressure homogenizer
- Spray dryer
- 2. Methodology:
- Prepare Oil Phase: Dissolve the crystalline **rhodoxanthin**, dl-α-tocopherol, and corn oil in a suitable food-grade solvent to create a uniform oil phase.
- Prepare Aqueous Phase: Dissolve the modified food starch in deionized water. Heat the solution to 50-60°C to ensure complete dissolution.
- Create Pre-emulsion: Under vigorous stirring, add the oil phase to the aqueous phase.
 Homogenize the mixture with a rotor-stator homogenizer for approximately 20 minutes to form a coarse pre-emulsion.
- High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer to reduce the droplet size and create a stable, fine emulsion.
- Spray Drying: Atomize the final emulsion into a spray dryer. The hot air evaporates the water, resulting in a fine powder where **rhodoxanthin** is encapsulated within the starch matrix. This powder should be readily dispersible in cold water.

Protocol 3: Application and Color Stability Testing in a Yogurt Drink

This protocol details how to incorporate the **rhodoxanthin** formulation into a food matrix and evaluate its color stability over time.

- 1. Materials and Equipment:
- Yogurt drink base (uncolored)
- Rhodoxanthin 5% CWS/S powder (from Protocol 2)



- · High-shear mixer or homogenizer
- Colorimeter (capable of measuring CIE Lab* values)
- Refrigerator or environmental chamber (set to 5°C)
- Airtight, light-protected containers
- 2. Methodology:
- Incorporation: Add the rhodoxanthin CWS/S powder to the yogurt drink base to achieve the
 desired final concentration (e.g., 10-20 ppm). Mix thoroughly using a high-shear mixer until
 the powder is completely dissolved and the color is uniform.
- Packaging and Storage: Pour the colored yogurt drink into airtight containers that protect the product from light. Store the samples at 5°C.
- Initial Color Measurement (T=0): Immediately after preparation, measure the color of the sample using a colorimeter. Record the CIE L* (lightness), a* (redness-greenness), and b* (yellowness-blueness) values.
- Periodic Measurements: At set intervals (e.g., weekly) over the desired shelf-life period (e.g., 3 weeks), retrieve a sample from storage. Allow it to equilibrate to room temperature before measuring the Lab* values.
- Data Analysis: Calculate the total color difference (ΔE*) at each time point relative to the initial T=0 measurement using the following formula:

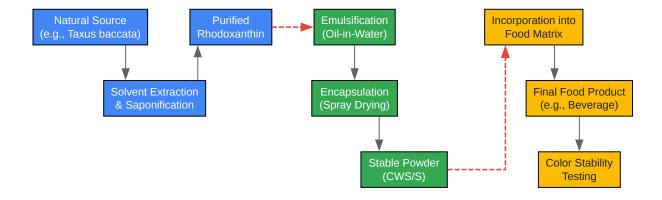
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$$\Delta E^* = \sqrt{(Lt - L0)^2 + (at - a0)^2 + (bt - b0)^2}$$

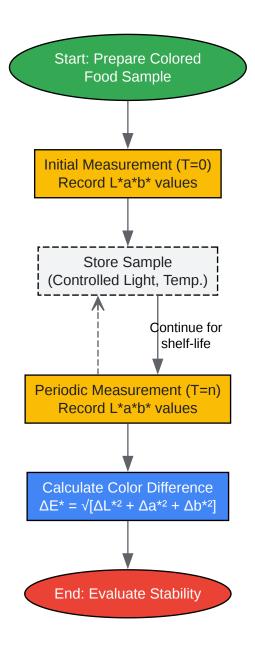
• Evaluation: A ΔE* value of less than 3.0 is generally considered to be a very small difference that is not easily perceptible to the human eye, indicating high color stability.[4]

5.0 Visualizations

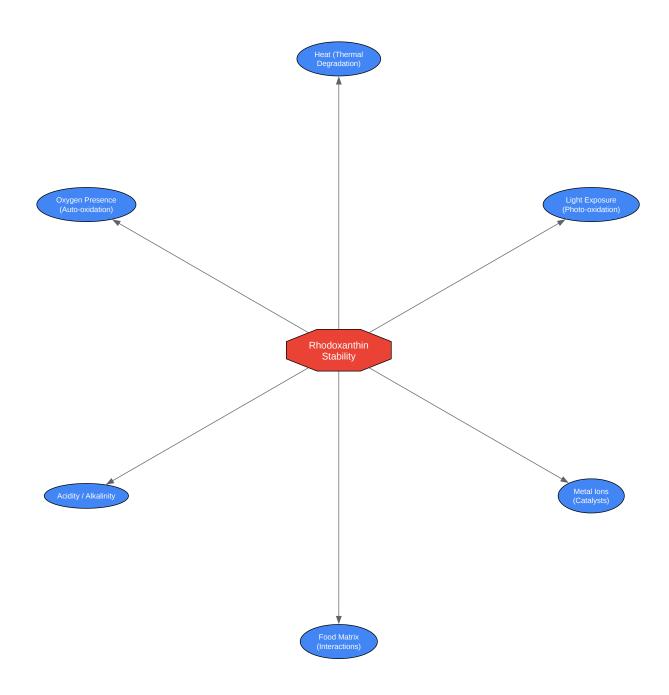
Diagrams illustrating key workflows and relationships are provided below.











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